Cas no 89676-09-5 (Benzene, 1,1'-(2-methyl-2-pentenylidene)bis-)

Benzene, 1,1'-(2-methyl-2-pentenylidene)bis- structure
89676-09-5 structure
Product name:Benzene, 1,1'-(2-methyl-2-pentenylidene)bis-
CAS No:89676-09-5
MF:C18H20
MW:236.3514
CID:592555
PubChem ID:71325576

Benzene, 1,1'-(2-methyl-2-pentenylidene)bis- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,1'-(2-methyl-2-pentenylidene)bis-
    • (2-methyl-1-phenylpent-2-enyl)benzene
    • 1,1'-(2-Methylpent-2-ene-1,1-diyl)dibenzene
    • 89676-09-5
    • DTXSID70754886
    • Inchi: InChI=1S/C18H20/c1-3-10-15(2)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-14,18H,3H2,1-2H3
    • InChI Key: HUCJHXGKADKPQE-UHFFFAOYSA-N
    • SMILES: CCC=C(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 236.156500638g/mol
  • Monoisotopic Mass: 236.156500638g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 5.7

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